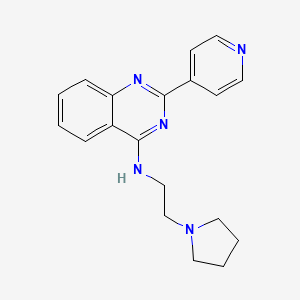
2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine is a heterocyclic compound that features a quinazoline core substituted with pyridine and pyrrolidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine typically involves multi-step reactions. One common method includes the reaction of pyridine-4-carbaldehyde with 2-iodoaniline in the presence of a palladium catalyst and triethylamine in refluxing toluene . This is followed by further functionalization steps to introduce the pyrrolidine moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazoline core or the pyridine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, trifluoroacetic acid for nucleophilic substitutions, and hydrogen gas for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the pyridine or quinazoline rings.
科学的研究の応用
2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: It is being investigated for its potential therapeutic properties, including its ability to modulate enzyme activity and receptor interactions
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
作用機序
The mechanism of action of 2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to various biological effects, including changes in cell signaling pathways and metabolic processes .
類似化合物との比較
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: This compound shares the pyrrolidine moiety and has similar pharmacological activities.
2-(pyridin-4-yl)quinoline: This compound has a similar quinazoline core and pyridine substitution.
Uniqueness
2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine is unique due to its specific combination of pyridine, pyrrolidine, and quinazoline moieties. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities.
特性
IUPAC Name |
2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5/c1-2-6-17-16(5-1)19(21-11-14-24-12-3-4-13-24)23-18(22-17)15-7-9-20-10-8-15/h1-2,5-10H,3-4,11-14H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFSLOHREJORAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














